![molecular formula C25H27N3O3 B2834081 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one CAS No. 2034462-72-9](/img/structure/B2834081.png)
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core, a piperidine ring, and a tetrahydropyran moiety, contributes to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the piperidine ring, and the tetrahydropyran moiety. One common synthetic route involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Formation of Piperidine Ring: The piperidine ring can be introduced through the reaction of the quinazolinone intermediate with a suitable piperidine derivative, often using reductive amination or nucleophilic substitution reactions.
Formation of Tetrahydropyran Moiety: The tetrahydropyran moiety can be synthesized through the cyclization of a suitable diol or hydroxyketone precursor, often using acid-catalyzed cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles.
化学反应分析
Types of Reactions
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core, piperidine ring, or tetrahydropyran moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often using catalysts or activating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazolinone N-oxides, while reduction may yield quinazolinone amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
相似化合物的比较
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Compounds with a quinazolinone core but different substituents on the piperidine ring or tetrahydropyran moiety.
Piperidine Derivatives: Compounds with a piperidine ring but different substituents on the quinazolinone core or tetrahydropyran moiety.
Tetrahydropyran Derivatives: Compounds with a tetrahydropyran moiety but different substituents on the quinazolinone core or piperidine ring.
The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its distinctive chemical properties and biological activities.
属性
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23-21-10-4-5-11-22(21)26-18-28(23)20-9-6-14-27(17-20)24(30)25(12-15-31-16-13-25)19-7-2-1-3-8-19/h1-5,7-8,10-11,18,20H,6,9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSANQYTASJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
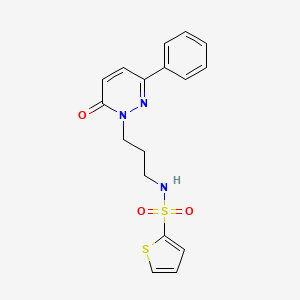
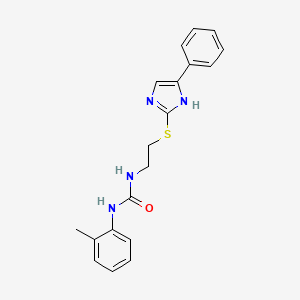
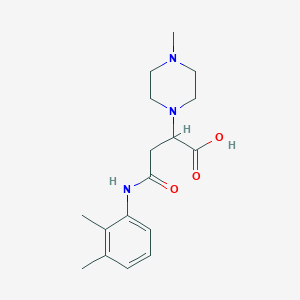
![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)
![1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2834002.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2834004.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2834010.png)
![N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2834012.png)
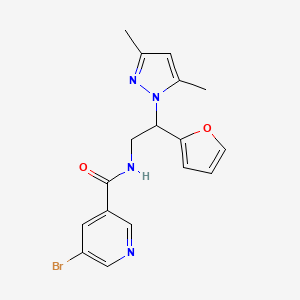
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)
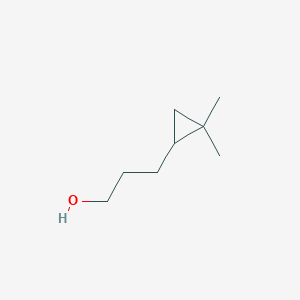
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)
